molecular formula C20H21FN4OS B2564835 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1171742-06-5

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2564835
CAS No.: 1171742-06-5
M. Wt: 384.47
InChI Key: PIKHKQQGAMJQGH-UHFFFAOYSA-N
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Description

1-(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is a synthetic compound featuring a benzimidazole core linked to a piperazine moiety via a methyl group, with a 4-fluorophenylthio-substituted ethanone chain. The benzimidazole scaffold is known for its pharmacological versatility, often contributing to antimicrobial, anticancer, and enzyme inhibitory activities . The piperazine ring enhances solubility and bioavailability, while the 4-fluorophenylthio group may influence electronic properties and target binding affinity.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c21-15-5-7-16(8-6-15)27-14-20(26)25-11-9-24(10-12-25)13-19-22-17-3-1-2-4-18(17)23-19/h1-8H,9-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKHKQQGAMJQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzo[d]imidazole derivative is then reacted with piperazine to introduce the piperazine ring. Subsequent thiolation and coupling reactions with 4-fluorophenyl derivatives yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction of the thioether group to a sulfide.

  • Substitution: Introduction of various functional groups at the piperazine or benzo[d]imidazole rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has been investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

  • Material Science: Its unique structural features make it suitable for use in the design of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor binding domains, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Piperazine derivatives with sulfonyl groups (e.g., 7e) exhibit higher melting points (~130–177°C), suggesting enhanced crystallinity compared to non-sulfonylated analogs .

Biological Activity

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone, commonly referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound features a complex structure that includes a benzimidazole moiety, a piperazine ring, and a thioether group, which contribute to its potential therapeutic applications.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

  • Benzimidazole Moiety : Known for its ability to intercalate with DNA and inhibit topoisomerases, disrupting cellular replication processes.
  • Piperazine Ring : Enhances cell membrane permeability, facilitating the entry of the compound into cells.
  • Thioether Group : Increases lipophilicity and may contribute to the modulation of specific protein targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structural features exhibit significant inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. For instance, compounds in this class have shown IC50 values in the low nanomolar range, indicating potent activity against various cancer cell lines .

CompoundIC50 (µM)Target
1-(4-(benzo[d]imidazol-2-yl)methyl)piperazine0.003 - 0.022IDO1
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamide0.016IDO1

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrate that certain analogs exhibit significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. For example, one derivative showed a minimum inhibitory concentration (MIC) of 50 µg/ml against S. typhi, outperforming standard antibiotics like ampicillin .

Case Study 1: Antitumor Efficacy

A study conducted by Zhang et al. (2021) explored the efficacy of benzimidazole derivatives as IDO1 inhibitors in cancer therapy. The study found that modifications to the benzimidazole structure significantly enhanced both potency and selectivity towards IDO1, suggesting that further optimization could lead to more effective cancer immunotherapies.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, several benzimidazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the benzimidazole ring exhibited enhanced antimicrobial efficacy compared to traditional antibiotics .

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